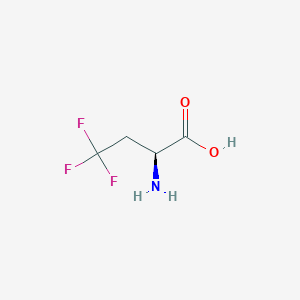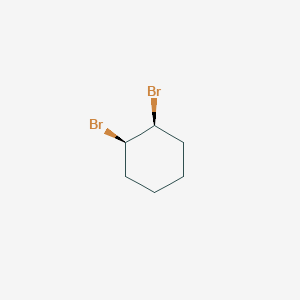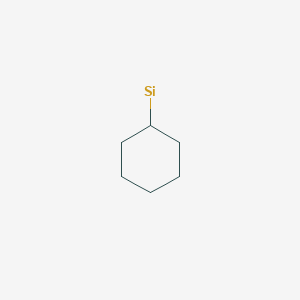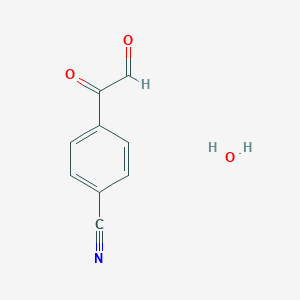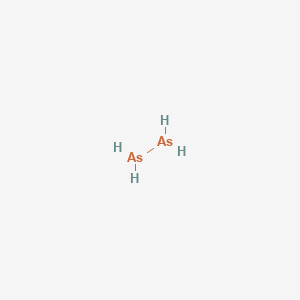
5,5-Dimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylundecane is a hydrocarbon that is commonly used in scientific research due to its unique chemical properties. This compound is a branched alkane with a molecular formula of C13H28, and it is often synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of 5,5-Dimethylundecane is not fully understood. However, it is thought that this compound acts as a hydrophobic molecule that can interact with cell membranes and other hydrophobic molecules. This interaction may lead to changes in membrane fluidity and permeability, which can affect cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is known that this compound is metabolized in the liver and excreted in the urine. In addition, this compound has been shown to have low acute toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 5,5-Dimethylundecane in lab experiments is its unique chemical properties, which make it a useful standard for gas chromatography and a model compound for the study of hydrocarbon oxidation and combustion. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Future Directions
There are many future directions for the study of 5,5-Dimethylundecane. One area of interest is the study of the biochemical and physiological effects of this compound, as well as its potential use as a therapeutic agent. Another area of interest is the development of new synthesis methods for this compound, which could lead to improved yields and reduced costs. Finally, the use of this compound as a model compound for the study of hydrocarbon oxidation and combustion could lead to the development of new technologies for the efficient and clean burning of hydrocarbon fuels.
Synthesis Methods
5,5-Dimethylundecane can be synthesized using a variety of methods, including the Grignard reaction, the Wurtz reaction, and the Friedel-Crafts alkylation reaction. In the Grignard reaction, 1-bromo-5,5-dimethylundecane is reacted with magnesium to form the Grignard reagent, which is then reacted with an alkyl halide to form this compound. In the Wurtz reaction, 1-bromo-5,5-dimethylundecane is reacted with sodium to form the sodium salt, which is then reacted with an alkyl halide to form this compound. In the Friedel-Crafts alkylation reaction, 1-bromo-5,5-dimethylundecane is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form this compound.
Scientific Research Applications
5,5-Dimethylundecane is commonly used in scientific research as a solvent and as a standard for gas chromatography. This compound is also used as a reference material for the analysis of diesel fuel and other hydrocarbon mixtures. In addition, this compound is used as a model compound for the study of hydrocarbon oxidation and combustion.
properties
CAS RN |
17312-73-1 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
5,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
InChI Key |
YQNMYOJSMPRRMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)CCCC |
Canonical SMILES |
CCCCCCC(C)(C)CCCC |
Other CAS RN |
17312-73-1 |
synonyms |
5,5-Dimethylundecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



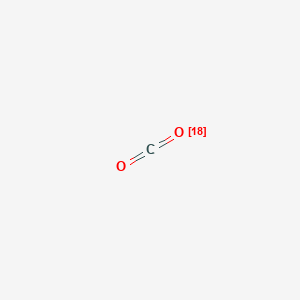

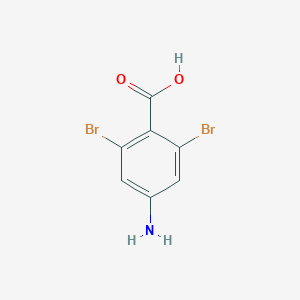


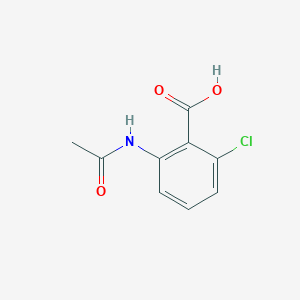


![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
